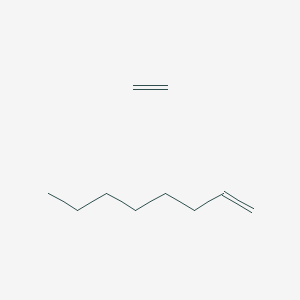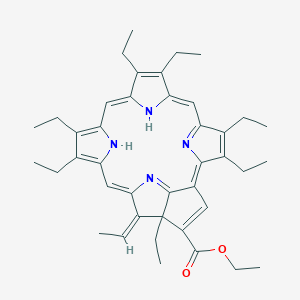
NT1 Purpurin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NT1 Purpurin is a natural pigment obtained from the fruiting bodies of the mushroom Paxillus atrotomentosus. It has attracted the attention of scientists due to its potential applications in various fields, including biotechnology, medicine, and food industry. The pigment has shown promising results in scientific research, and its unique properties make it a valuable compound for further investigation.
Mecanismo De Acción
The mechanism of action of NT1 Purpurin is not fully understood. However, studies have suggested that it exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that NT1 Purpurin has a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. It has also been shown to have anticancer properties, and its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NT1 Purpurin is that it is a natural compound, which makes it a safer alternative to synthetic compounds. It is also relatively easy to extract and purify, which makes it a cost-effective option. However, one of the limitations of NT1 Purpurin is its low yield, which makes it difficult to obtain large quantities of the compound for experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on NT1 Purpurin. One area of interest is its potential applications in the food industry as a natural food colorant. Another area of interest is its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, efforts should be made to optimize the extraction and purification methods to increase the yield and purity of the compound.
Métodos De Síntesis
NT1 Purpurin is obtained through a simple extraction process from the mushroom fruiting bodies. The pigment is extracted using a mixture of solvents, and the crude extract is then purified using various chromatographic techniques. The yield of the pigment is relatively low, and efforts are being made to optimize the extraction and purification methods to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
NT1 Purpurin has been extensively studied for its potential applications in various scientific fields. In biotechnology, it has been used as a natural dye for staining proteins and nucleic acids in gel electrophoresis. In medicine, it has shown promising results as an antioxidant and anti-inflammatory agent. It has also been investigated for its potential anticancer properties. In the food industry, it has been used as a natural food colorant.
Propiedades
Número CAS |
107634-78-6 |
|---|---|
Nombre del producto |
NT1 Purpurin |
Fórmula molecular |
C41H50N4O2 |
Peso molecular |
630.9 g/mol |
Nombre IUPAC |
ethyl (26Z)-5,11,12,16,17,21,22-heptaethyl-26-ethylidene-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,3,6,8,10,12,14,16,18,20(23),21-undecaene-4-carboxylate |
InChI |
InChI=1S/C41H50N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h16,19-22,42-43H,10-15,17-18H2,1-9H3/b30-16+,32-20?,33-20?,34-21?,35-22?,36-21?,37-22?,38-29? |
Clave InChI |
JYWCFWULTDBGGN-LCGSHCTISA-N |
SMILES isomérico |
CCC1=C(C2=CC3=NC(=C4C=C(C\5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)/C5=C\C)CC)C(=O)OCC)C(=C3CC)CC)CC |
SMILES |
CCC1=C(C2=CC3=NC(=C4C=C(C5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)C5=CC)CC)C(=O)OCC)C(=C3CC)CC)CC |
SMILES canónico |
CCC1=C(C2=CC3=NC(=C4C=C(C5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)C5=CC)CC)C(=O)OCC)C(=C3CC)CC)CC |
Sinónimos |
NT-1 purpurin NT1 purpurin purpurin NT 1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




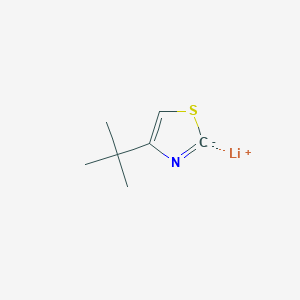
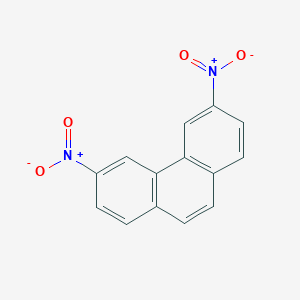
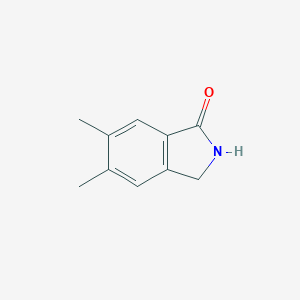
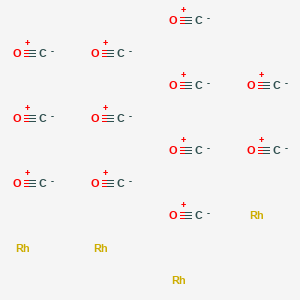
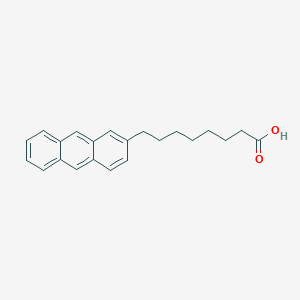
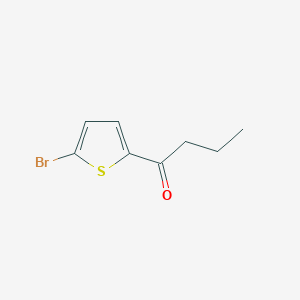
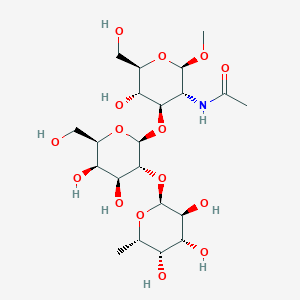
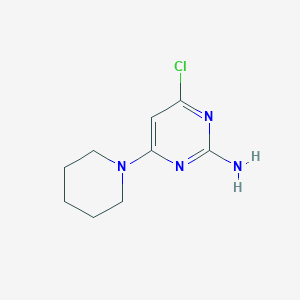
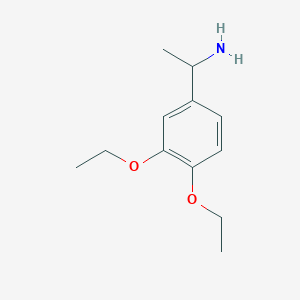
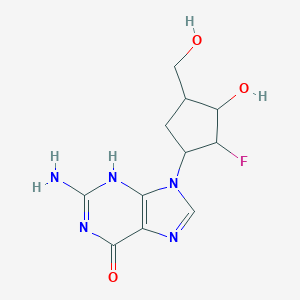
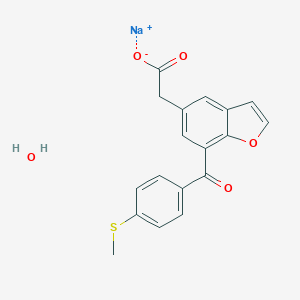
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)
